6-(Pyrrolidin-1-yl)pyrimidin-4-amine
Overview
Description
6-(Pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrrolidine ring attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with ammonia or amines can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-(Pyrrolidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases such as cancer, infectious diseases, and neurological disorders
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its targets. The compound can modulate various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-chloro-6-(pyrrolidin-1-yl)pyrimidine
- 2-aminopyrimidine derivatives
- Pyrrolopyrazine derivatives .
Uniqueness
6-(Pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its specific structural features that confer distinct biological activities. The combination of the pyrrolidine and pyrimidine rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCHPUSMVJWOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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